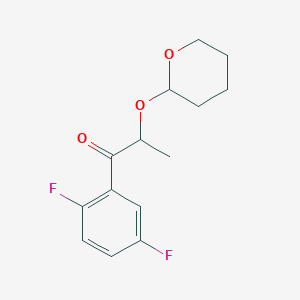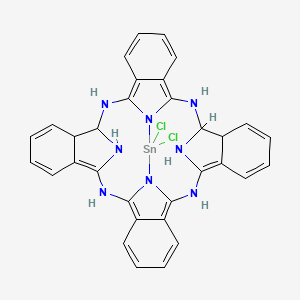
Tin(IV)phthalocyanine dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin(IV) phthalocyanine dichloride is a metal phthalocyanine complex with the molecular formula C32H16Cl2N8Sn. This compound is known for its dark blue color and is used in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tin(IV) phthalocyanine dichloride typically involves the reaction of phthalonitrile with tin(IV) chloride in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of tin(IV) phthalocyanine dichloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tin(IV) phthalocyanine dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tin(IV) center and the phthalocyanine ligand .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Can be achieved using reducing agents like sodium borohydride or decamethylcobaltocene.
Substitution: Often involves nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted phthalocyanine derivatives and reduced forms of the original compound .
Aplicaciones Científicas De Investigación
Tin(IV) phthalocyanine dichloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tin(IV) phthalocyanine dichloride involves the interaction of the tin(IV) center with various molecular targets. Upon light irradiation, the compound can generate reactive oxygen species, leading to oxidative damage in target cells. This property is particularly useful in photodynamic therapy for cancer treatment .
Comparación Con Compuestos Similares
- Silicon phthalocyanine dichloride
- Titanium phthalocyanine dichloride
- Zinc phthalocyanine
Comparison: Tin(IV) phthalocyanine dichloride is unique due to its specific electronic and optical properties, which are influenced by the presence of the tin(IV) center. Compared to silicon and titanium phthalocyanine dichlorides, tin(IV) phthalocyanine dichloride exhibits different reactivity and stability profiles, making it suitable for specific applications in photodynamic therapy and electronic devices .
Propiedades
Fórmula molecular |
C32H26Cl2N8Sn |
|---|---|
Peso molecular |
712.2 g/mol |
Nombre IUPAC |
38,38-dichloro-9,18,27,36,37,39,40,41-octaza-38-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene |
InChI |
InChI=1S/C32H26N8.2ClH.Sn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-17,23,25,31,33,36-40H;2*1H;/q-2;;;+4/p-2 |
Clave InChI |
AJXSDODRCCCFTD-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2C3NC(=C2C=C1)NC4=C5C=CC=CC5=C6N4[Sn](N7C(=C8C=CC=CC8=C7NC9C1C=CC=CC1=C(N9)N6)N3)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14791261.png)
![Tert-butyl 5-bromo-4-oxo-3-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate](/img/structure/B14791264.png)
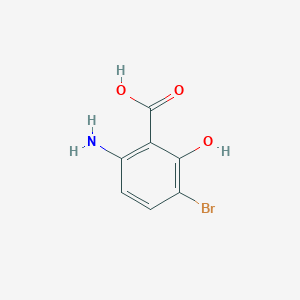
![2-amino-N-[(3-chlorophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14791278.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14791298.png)
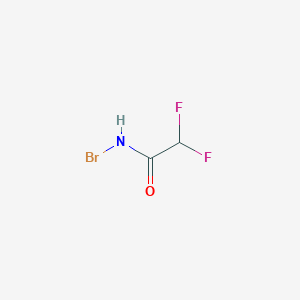
![(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14791322.png)
![Pentapotassium;3-[[5-(carboxylatomethyl)-5-hydroxy-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxycarbonyl]-3-hydroxypentanedioate](/img/structure/B14791328.png)
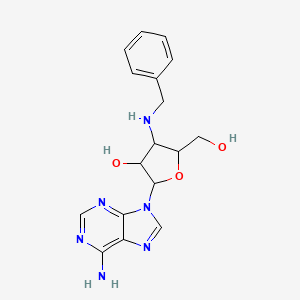


![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791351.png)
![4'-Fuoro-[2,2'-bipyridin]-6-ol](/img/structure/B14791365.png)
